molecular formula C12H15FN2O2 B1532913 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone CAS No. 742067-12-5

1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B1532913
CAS No.: 742067-12-5
M. Wt: 238.26 g/mol
InChI Key: SNJDXIHKIPVQRU-UHFFFAOYSA-N
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Description

“1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone” is a biochemical used for proteomics research . It’s a versatile chemical compound used in diverse scientific research, including medicinal chemistry and material science.

Scientific Research Applications

Prevalence and Detection in Psychoactive Substances

The compound 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone, along with similar structures, has been studied in the context of new psychoactive substances. It was included in the reanalysis of hair samples from routine cases concerning the presence of new psychoactive substances or 'smart drugs.' This study aimed to provide insight into the changing patterns of designer drugs and included analysis for substances like piperazines and other psychoactive components, emphasizing the importance of including these substances in screening procedures in clinical and forensic toxicology due to their high prevalence (Rust et al., 2012).

Role in Metabolism and Disposition Studies

The compound has been noted in the study of metabolism and disposition of novel drug candidates. For example, the study on the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, involved analyzing the metabolites in humans. The study highlighted the complex metabolic pathways involving similar compounds and their role in drug metabolism studies, paving the way for understanding the pharmacokinetics of novel therapeutic agents (Renzulli et al., 2011).

Diagnostic Imaging and Receptor Studies

Compounds structurally related to this compound have been utilized in the development of diagnostic imaging agents, such as [18F]MPPF for 5-HT1A receptor imaging in human brain studies. These compounds aid in the quantitative analysis of receptor distributions, offering insights into the pathophysiology of psychiatric and neurodegenerative disorders (Passchier et al., 2000).

Implications in Clinical Research

The structure is also part of compounds used in clinical research to investigate various health conditions. For instance, a study evaluating a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels by PET, involves compounds with similar structural features. This highlights the potential of such compounds in advancing non-invasive diagnostic methods and understanding metabolic reprogramming in tumors (Patel et al., 2019).

Mechanism of Action

Properties

IUPAC Name

1-[4-(3-fluoro-4-hydroxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-9(16)14-4-6-15(7-5-14)10-2-3-12(17)11(13)8-10/h2-3,8,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJDXIHKIPVQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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